N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride
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Overview
Description
N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride is a complex organic compound that belongs to the class of heterocyclic amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a quinoline derivative under specific conditions. The reaction may require the use of catalysts, such as palladium or copper, and solvents like toluene or ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various organic solvents. Reaction conditions may vary, but typically involve controlled temperatures and specific pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies on its mechanism of action are essential to understand its full potential and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic amines, such as:
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- Pyrrolopyrazine derivatives
Uniqueness
N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride is unique due to its specific combination of pyridine, quinoline, and cyclopentane rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3.ClH/c1-2-8-16-14(6-1)18(15-7-3-9-17(15)21-16)20-12-13-5-4-10-19-11-13;/h1-2,4-6,8,10-11H,3,7,9,12H2,(H,20,21);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNFBULIHPWOPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)NCC4=CN=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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